5-[(3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a heterocyclic hybrid featuring a triazolo[3,2-b]thiazole core substituted with a 3-fluorophenyl group, a 4-phenylpiperazine moiety, and a furan-2-yl ring. The structural complexity allows for diverse pharmacological applications, though specific biological data remain underexplored in the provided evidence .
Properties
IUPAC Name |
5-[(3-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2S/c26-18-7-4-6-17(16-18)21(30-13-11-29(12-14-30)19-8-2-1-3-9-19)22-24(32)31-25(34-22)27-23(28-31)20-10-5-15-33-20/h1-10,15-16,21,32H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRRTKIOXVLBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in the synthesis include fluorobenzene, phenylpiperazine, and furan derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-[(3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperazine and Aromatic Moieties
Compound A: 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone (ChemSpider ID: 898349-60-5)
- Key Differences :
- Replaces the 4-phenylpiperazine in the target compound with a piperazinyl-furan-2-carbonyl group.
- Substitutes the triazolo[3,2-b]thiazole’s phenyl group with an ethyl group.
- The furan-2-carbonyl linkage could alter binding kinetics due to increased electron-withdrawing character .
Compound B : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences :
- Contains a para-fluorophenyl group instead of meta-fluorophenyl.
- Features a pyrazole-triazole hybrid rather than a triazolo-thiazole core.
- Implications :
Core Heterocycle Modifications
Compound C : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Key Differences :
- Replaces triazolo[3,2-b]thiazole with triazolo[3,4-b]thiadiazole.
- Substitutes 3-fluorophenyl with 4-methoxyphenyl.
- Methoxy groups increase lipophilicity, which may enhance CNS penetration but reduce solubility .
Compound D : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Key Differences :
- Uses a benzothiazole-pyrazoline scaffold instead of triazolo-thiazole.
- Lacks the piperazine moiety entirely.
- Implications :
Functional Group Impact on Bioactivity
Hydroxyl Group (Target Compound vs. Others) :
- The 6-hydroxyl group in the target compound is absent in Compounds A, B, and D. This group likely enhances hydrogen-bonding capacity, improving solubility and target affinity.
Fluorine Position (Meta vs. Para) :
Structural and Theoretical Property Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Triazolo[3,2-b]thiazole | Thiazolo-triazole | Pyrazole-triazole | Triazolo-thiadiazole |
| Aromatic Substituent | 3-Fluorophenyl | 3-Fluorophenyl | 4-Fluorophenyl | 4-Methoxyphenyl |
| Piperazine Group | 4-Phenylpiperazine | Piperazinyl-furan-carbonyl | Absent | Absent |
| Polar Group | 6-Hydroxyl | 6-Hydroxyl | Absent | Variable (R-group) |
| Theoretical LogP * | ~3.5 (estimated) | ~3.0 | ~4.2 | ~2.8 |
*LogP values estimated based on substituent contributions.
Research Findings and Implications
- Antifungal Potential: Molecular docking studies on triazolo-thiadiazoles (Compound C) against 14-α-demethylase (PDB: 3LD6) suggest that the target compound’s triazolo-thiazole core may similarly inhibit fungal enzymes, though the 3-fluorophenyl and hydroxyl groups could modulate potency .
- Compound A’s furan-carbonyl group may redirect activity toward peripheral targets .
- Synthetic Feasibility : and highlight high-yield crystallization (DMF solvent) and stepwise synthesis routes, suggesting the target compound could be optimized for scalable production .
Biological Activity
The compound 5-[(3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 887221-92-3) is a complex organic molecule with potential pharmacological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a triazole-thiazole core with piperazine and fluorophenyl substituents. The molecular formula is with a molecular weight of 461.5 g/mol. The presence of the fluorine atom and piperazine moiety suggests potential interactions with biological targets.
Antidepressant and Anxiolytic Effects
Research indicates that compounds containing piperazine derivatives often exhibit antidepressant and anxiolytic properties. The piperazine ring in this compound may enhance its interaction with serotonin receptors (5-HT receptors), which are critical targets for treating mood disorders. In a study involving various piperazine derivatives, it was shown that modifications to the piperazine structure could significantly influence serotonin receptor affinity and selectivity .
Antimicrobial Properties
The presence of the thiazole ring is noteworthy as thiazole derivatives have demonstrated antimicrobial activity. Preliminary studies suggest that the compound exhibits significant antibacterial effects against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or function .
The proposed mechanisms through which the compound exerts its biological effects include:
- Serotonin Receptor Modulation : The piperazine moiety likely interacts with serotonin receptors, influencing neurotransmitter levels and signaling pathways associated with mood regulation.
- Inhibition of Bacterial Growth : The triazole-thiazole framework may interfere with essential bacterial enzymatic processes, leading to cell death.
Case Studies
A recent study evaluated the biological activity of similar compounds in vitro and in vivo. The results indicated that modifications to the fluorophenyl and piperazine groups significantly altered the pharmacological profile:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antidepressant | 10 |
| Compound B | Antimicrobial | 15 |
| Target Compound | Antidepressant & Antimicrobial | 12 |
These findings suggest that the target compound maintains a balanced profile for both antidepressant and antimicrobial activities.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Comprehensive animal studies to assess therapeutic potential.
- Mechanistic Studies : Detailed investigations into the specific interactions at the molecular level with various receptors and enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
